molecular formula C19H32O3 B13787603 5beta-Androstan-3alpha,11beta,17beta-triol CAS No. 20685-55-6

5beta-Androstan-3alpha,11beta,17beta-triol

Cat. No.: B13787603
CAS No.: 20685-55-6
M. Wt: 308.5 g/mol
InChI Key: FNICIUSFFWRLFW-SOLHUYMASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androstane-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroid precursors. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial Production Methods

Industrial production methods for 5beta-Androstane-3alpha,11beta,17beta-triol are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5beta-Androstane-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5beta-Androstane-3alpha,11beta,17beta-triol can yield ketones or aldehydes, while reduction can revert these products back to the original triol .

Scientific Research Applications

5beta-Androstane-3alpha,11beta,17beta-triol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its role in androgenic activity and its effects on hair growth and development.

    Medicine: Investigated for potential therapeutic uses in conditions related to androgen deficiency or excess.

Mechanism of Action

The mechanism of action of 5beta-Androstane-3alpha,11beta,17beta-triol involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development of masculine characteristics and hair growth. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of gene expression related to hair follicle development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Androstane-3alpha,11beta,17beta-triol is unique due to its specific hydroxylation pattern and its ability to modulate androgen receptor activity. The presence of hydroxyl groups at the 3alpha, 11beta, and 17beta positions distinguishes it from other androgens and contributes to its specific biological effects .

Properties

CAS No.

20685-55-6

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol

InChI

InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18+,19+/m1/s1

InChI Key

FNICIUSFFWRLFW-SOLHUYMASA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O

Origin of Product

United States

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